7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that belongs to the benzazepine class. It is characterized by a seven-membered ring structure containing nitrogen and bromine atoms, which contributes to its unique chemical properties and potential applications in various fields. The compound has the Chemical Abstracts Service (CAS) number 321435-99-8 and a molecular formula of CHBrN, with a molecular weight of approximately 226.11 g/mol .
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-1-benzazepine. A common method employs bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature to ensure optimal conditions for bromination .
Industrial production may utilize large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability in the production process, allowing for consistent quality in the synthesized compound.
The molecular structure of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine can be represented as follows:
This structure features a fused bicyclic system where the nitrogen atom plays a crucial role in its reactivity and biological activity.
The compound's physical properties include:
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo several types of chemical reactions:
These reactions are significant in medicinal chemistry as they allow for the modification of the compound to develop new therapeutic agents or study biochemical interactions.
The mechanism of action for 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Its structural similarity to biologically active molecules suggests potential roles in enzyme inhibition or receptor binding.
The physical characteristics of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine include:
Relevant chemical properties include:
These properties are essential for assessing the compound's behavior in biological systems and its potential therapeutic applications.
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several scientific uses:
Regioselective bromination at the C7 position of the tetrahydrobenzoazepine scaffold presents significant challenges due to competing electrophilic aromatic substitution (SEAr) pathways. Two dominant strategies have emerged:
Table 1: Comparative Bromination Methodologies
Method | Reagent/System | Regioselectivity (C7:C3) | Yield (%) | Key Advantage |
---|---|---|---|---|
Directed Lithiation | n-BuLi / CBr₄ | >20:1 | 70-85 | Precision in position control |
Radical Bromination | NBS / AIBN / CCl₄ | 5:1 | 40-65 | No protecting group required |
Microwave-Assisted | NBS / CH₃CN / 100°C | 8:1 | 88 | Rapid reaction kinetics |
Rhodium(I) catalysis enables atom-economical construction of the benzo[b]azepine core with inherent bromine incorporation. This strategy employs allyl-substituted aza-diketopiperazine precursors undergoing tandem hydroformylation/cyclization:
Solid-phase synthesis facilitates rapid generation of 7-bromo-tetrahydrobenzoazepine derivatives for SAR studies. A validated protocol employs acid-labile FMPB-AM resin for scaffold immobilization:
Table 2: Solid-Phase Diversification Reactions & Outcomes
Reaction Type | Reagents/Conditions | Purity (LC/MS) | Representative Product |
---|---|---|---|
Acylation | Acetyl chloride, DIPEA, DMF | 93% | 1-(7-Bromo-1,2,4,5-tetrahydro-3H-benzo[b]azepin-3-yl)ethan-1-one |
Suzuki Coupling | 4-Fluorophenylboronic acid, Pd(PPh₃)₄ | 88% | 7-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine |
Reductive Amination | Benzaldehyde, NaBH₃CN, DMF | 91% | N-Benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine |
Post-functionalization cleavage (95:5 TFA/H₂O) delivers products in >85% yield with residual TFA removed via ion-exchange cartridges. This approach enabled a 48-member pilot library with structural validation by ¹H NMR and HRMS [6].
Continuous flow technology enhances regioselectivity and safety in bromination by improving mass/heat transfer:
Table 3: Continuous Flow vs. Batch Bromination Performance
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time | 120 min | 2 min | 60× faster |
Regioselectivity (C7:C3) | 5:1 | 12:1 | >2× selectivity gain |
Dibromide Impurity | 8-12% | <1% | Enhanced purity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1